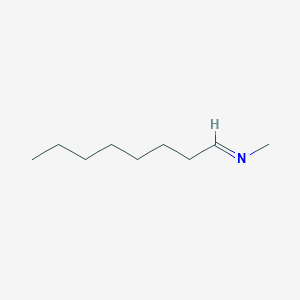

(1E)-N-Methyloctan-1-imine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53106-86-8 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

N-methyloctan-1-imine |

InChI |

InChI=1S/C9H19N/c1-3-4-5-6-7-8-9-10-2/h9H,3-8H2,1-2H3 |

InChI Key |

PGBPQOQOXGQJIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=NC |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1e N Methyloctan 1 Imine and N Methyl Imine Systems

Nucleophilic Additions to the Carbon-Nitrogen Double Bond

The electrophilic carbon atom of the C=N bond in N-methyl imines is susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to the synthesis of a diverse range of amine derivatives.

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that readily add to the carbon-nitrogen double bond of imines. This reaction is a versatile method for the formation of carbon-carbon bonds and the synthesis of α-branched amines. researchgate.netlibretexts.org The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic imine carbon, forming a new C-C bond and a nitrogen-centered anion, which is subsequently protonated during workup to yield the final amine product. youtube.com

The efficiency of these additions can be influenced by several factors, including the nature of the organometallic reagent, the steric hindrance around the imine, and the reaction conditions. uniba.it For instance, sterically hindered imines may react more slowly or require more reactive organometallic reagents. uniba.it While these reactions are generally effective, potential side reactions such as enolization of the imine (if an α-proton is present), reduction, or coupling of the organometallic reagent can sometimes compete with the desired nucleophilic addition. nih.gov

Table 1: Addition of Organolithium Reagents to Various Imines This table presents data for analogous imine systems to illustrate the general reactivity.

| Imine Substrate | Organolithium Reagent | Product | Yield (%) |

| N-Benzylidene-methylamine | n-BuLi | N-(1-Phenylpentyl)methylamine | 95 |

| N-(Cyclohexylidene)methylamine | PhLi | N-(1-Phenylcyclohexyl)methylamine | 70 |

| N-tert-Butyl-benzaldimine | s-BuLi | N-tert-Butyl-(1-phenyl-2-methylpropyl)amine | 95 |

Data sourced from analogous systems as reported in the literature. uniba.it

To achieve stereocontrol in nucleophilic additions to imines, one effective strategy involves the use of N-carbamoyl imines. The carbamoyl group acts as an activating group, enhancing the electrophilicity of the imine carbon. nih.gov More importantly, it can serve as a coordinating site for a chiral catalyst, thereby enabling enantioselective transformations. nih.gov

Chiral Lewis acids or organocatalysts can coordinate to the N-carbamoyl imine, creating a chiral environment around the C=N bond. This directs the incoming nucleophile to attack one face of the imine preferentially, leading to the formation of one enantiomer of the product in excess. A variety of nucleophiles, including enolates, organometallic reagents, and nitroalkanes, have been successfully employed in enantioselective additions to N-carbamoyl imines. nih.gov

Reduction Methodologies

The reduction of the carbon-nitrogen double bond in N-methyl imines to the corresponding N-methyl amines is a fundamental transformation in organic synthesis. This can be accomplished through various methods, including catalytic hydrogenation and transfer hydrogenation.

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel, to reduce the imine. researchgate.net This method is often highly efficient but may require specialized equipment to handle gaseous hydrogen under pressure.

Asymmetric Transfer Hydrogenation (ATH) offers a practical alternative, utilizing a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a transition metal catalyst. mdpi.com Ruthenium and rhodium complexes are commonly employed catalysts in ATH of imines. rsc.org This technique is often performed under milder conditions and does not require high-pressure hydrogenation equipment. mdpi.com

The development of asymmetric hydrogenation of N-methyl imines has been a significant area of research, aiming to produce chiral N-methyl amines with high enantioselectivity. The direct hydrogenation of N-alkyl imines has proven to be more challenging than that of N-aryl imines, often due to catalyst deactivation by the more basic N-alkyl amine product.

However, recent advancements have led to the development of highly effective catalyst systems. For instance, palladium complexes with chiral bisphosphine ligands have shown high enantioselectivity in the hydrogenation of activated imines. dicp.ac.cn Nickel-catalyzed asymmetric hydrogenation has also been successfully applied for the kinetic resolution of cyclic N-sulfonylimines, yielding products with high enantiopurity. dicp.ac.cn

Table 2: Enantioselective Hydrogenation of Activated Imines with a Pd-Catalyst This table showcases results for analogous activated imine systems.

| Imine Substrate (N-Diphenylphosphinyl) | Catalyst | Enantiomeric Excess (ee, %) |

| Acetophenone derivative | Pd(CF₃CO₂)₂/(S)-SegPhos | 99 |

| 2-Naphthyl methyl ketone derivative | Pd(CF₃CO₂)₂/(S)-SegPhos | 98 |

| 3-Thienyl methyl ketone derivative | Pd(CF₃CO₂)₂/(S)-SegPhos | 97 |

Data adapted from studies on analogous N-diphenylphosphinyl imines. dicp.ac.cn

Enantioselective transfer hydrogenation is a powerful method for the asymmetric reduction of imines. This process typically employs a chiral catalyst, often a complex of rhodium or ruthenium with a chiral ligand, and a readily available hydrogen source. rsc.org The chiral catalyst creates a stereochemically defined environment, leading to the preferential formation of one enantiomer of the corresponding amine.

The choice of solvent can significantly impact the efficiency and enantioselectivity of the reaction. For example, using a water/methanol (B129727) co-solvent system has been shown to accelerate the asymmetric transfer hydrogenation of cyclic imines with a Rh-TsDPEN catalyst, achieving excellent yields and enantioselectivities in short reaction times. rsc.org Organocatalytic transfer hydrogenation using Hantzsch esters in the presence of a chiral Brønsted acid is another effective approach for the enantioselective reduction of imines. princeton.edu

Table 3: Asymmetric Transfer Hydrogenation of a Cyclic Imine with Rh-TsDPEN Catalyst in Different Co-solvents This table illustrates the effect of the solvent on a model reaction.

| Co-solvent (with Water) | Conversion (%) at 30 min | Enantiomeric Excess (ee, %) |

| Methanol | 98 | 94 |

| Ethanol (B145695) | 98 | 94 |

| n-Propanol | 93 | 91 |

| DMF | 88 | 93 |

| DMSO | 95 | 89 |

Results for a model cyclic imine substrate. rsc.org

Hydrosilylation and Hydroboration Reactions of Imines

The reduction of the carbon-nitrogen double bond in imines to form amines is a fundamental transformation. Hydrosilylation and hydroboration are powerful methods to achieve this, offering mild reaction conditions and compatibility with various functional groups.

Hydrosilylation involves the addition of a silicon hydride (silane) across the C=N bond, followed by hydrolysis to yield the amine. This process is typically catalyzed by a variety of metal complexes or, more recently, by metal-free Lewis acids. For N-methyl imine systems, catalysts based on main-group metals like magnesium, calcium, and aluminum have shown significant promise. researchgate.netresearchgate.netresearchgate.net For instance, β-diketiminato magnesium alkyl complexes can effectively catalyze the hydrosilylation of various aldimines and ketimines. researchgate.net Cationic aluminum hydrides have also been employed, demonstrating high efficiency and tolerance for different functional groups. researchgate.net Mechanistic studies suggest that these reactions can proceed through a Lewis acid activation pathway, where the catalyst coordinates to the imine nitrogen, making the imine carbon more electrophilic and susceptible to hydride attack from the silane. researchgate.netnih.gov

Hydroboration utilizes boranes, such as pinacolborane (HBpin), as the hydride source. Similar to hydrosilylation, this reaction often requires a catalyst to proceed efficiently. Zinc dihydride complexes have demonstrated extremely high activity for the hydroboration of a broad range of imines at room temperature, affording the corresponding N-borylamine products which are then hydrolyzed to secondary amines. Boron Lewis acids can also catalyze the hydroboration of imines, proceeding through a hydride transfer mechanism. nih.gov

Table 1: Catalysts for Hydrosilylation and Hydroboration of Imines

| Reaction | Catalyst Type | Example Catalyst | Substrate Scope | Ref. |

|---|---|---|---|---|

| Hydrosilylation | Nitrogen Lewis Acid | N,N-diaryl-substituted naphthotriazinium salts | Aldimines, Ketimines | nih.gov |

| Hydrosilylation | Cationic Aluminum Hydride | [LAlH]⁺[B(C₆F₅)₄]⁻ | Aldimines, Ketimines | nih.gov |

| Hydroboration | Zinc Dihydride | (NHC)ZnH₂ | Aldimines, Ketimines | |

| Hydroboration | Magnesium Alkyl | [LMgⁿBu] (L=β-diketiminate) | Aldimines, Ketimines | researchgate.net |

| Hydroboration | Boron Lewis Acid | B(C₆F₅)₃ | N-aryl imines | nih.gov |

Electrochemical Reduction Pathways for Imine Conversion

Electrochemical synthesis offers a sustainable and atom-economical alternative to traditional chemical reductions. The electrochemical reduction of imines to amines utilizes an electric current to drive the transformation, often using water as the proton source and avoiding the need for metal hydrides or catalytic hydrogen. chemrxiv.org

The process typically occurs in an electrochemical cell at a constant current. The choice of cathode material is crucial for achieving high efficiency, as it influences the overpotential for the competing hydrogen evolution reaction. Carbon-based cathodes have been shown to be effective for the selective reduction of imines. chemrxiv.org

The proposed mechanism involves the initial single-electron reduction of the imine at the cathode to form a radical anion intermediate. This intermediate can then be further reduced and protonated to yield the final amine product. chemrxiv.org This method has been successfully applied to a variety of imines, including those with electron-donating and electron-withdrawing substituents, providing the corresponding amines in good to high yields. chemrxiv.org A significant advantage of this technique is the ability to produce deuterated amines by simply using D₂O as the solvent and proton source. chemrxiv.orgyoutube.com

Table 2: Examples of Electrochemical Imine Reduction

| Imine Substrate | Cathode Material | H-Source | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| N-Benzylideneaniline | Carbon Paper | H₂O | N-Benzylaniline | 86 | chemrxiv.org |

| N-(4-Methoxybenzylidene)aniline | Carbon Paper | H₂O | N-(4-Methoxybenzyl)aniline | 81 | chemrxiv.org |

| N-(4-Chlorobenzylidene)aniline | Carbon Paper | H₂O | N-(4-Chlorobenzyl)aniline | 78 | chemrxiv.org |

| N-(1-Phenylethylidene)aniline | Carbon Paper | H₂O | N-(1-Phenylethyl)aniline | 68 | chemrxiv.org |

Biocatalytic Reductions via Imine Reductases (IREDs) for Chiral Amine Synthesis

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical and agrochemical industries. Biocatalysis, using enzymes such as imine reductases (IREDs), has emerged as a powerful and environmentally friendly approach for the asymmetric reduction of prochiral imines. acs.orgrug.nl

IREDs are a class of NADPH-dependent oxidoreductases that catalyze the stereoselective reduction of a wide range of C=N bonds. acs.orgacs.org This allows for the production of chiral secondary and tertiary amines with high enantiomeric excess. The reaction requires the nicotinamide cofactor NADPH as the source of hydride, which is often regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH). nih.govrsc.org

The substrate scope of IREDs is broad, encompassing cyclic and acyclic imines. acs.org Notably, certain IREDs can also reduce N-substituted iminium ions, providing a route to chiral tertiary amines, which are valuable but often challenging to synthesize using other methods. nih.gov For a compound like (1E)-N-Methyloctan-1-imine, an appropriate IRED could theoretically catalyze its reduction to the chiral secondary amine, N-methyloctan-1-amine. The stereochemical outcome, whether the (R)- or (S)-enantiomer is produced, depends on the specific IRED used, as stereocomplementary enzymes are available. acs.orgnih.gov

Table 3: Selected Imine Reductases and Their Applications

| Enzyme | Source Organism | Typical Substrate(s) | Product Type | Ref. |

|---|---|---|---|---|

| (S)-IRED | Streptomyces sp. GF3546 | 2-Methylpyrroline | (S)-Secondary Amine | nih.gov |

| (R)-IRED | Streptomyces kanamyceticus | 2-Methylpyrroline | (R)-Secondary Amine | acs.org |

| RedAm | Aspergillus oryzae | Ketones + Amines | Chiral Secondary Amines | rug.nl |

| IRED | Rhodococcus erythropolis | Ketones + Amines | (S)-N-methyl-1-phenylethanamine |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds in a single, atom-economical step. Imines can participate in various cycloaddition reactions, acting as either the 2π or 4π component, to generate a diverse range of nitrogen-containing heterocycles.

Photocycloadditions (e.g., 2+2 Imine-Olefin Photocycloadditions for Azetidine Formation)

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for synthesizing azetidines, four-membered nitrogen-containing heterocycles. nih.gov However, the direct photochemical excitation of simple acyclic imines is often inefficient due to competing non-radiative decay pathways, such as E/Z isomerization. nih.gov

To overcome these limitations, several strategies have been developed. One approach involves modifying the imine with an N-sulfonyl group, which facilitates the formation of a reactive triplet state upon UV irradiation, leading to successful cycloaddition with various alkenes. Another strategy employs visible-light photocatalysis or transition metal catalysis. For example, copper(I) complexes can catalyze the [2+2] photocycloaddition of non-conjugated imines and alkenes. In this process, the copper catalyst is believed to activate the alkene via a coordination-metal-to-ligand charge transfer (MLCT) pathway, which then reacts with the ground-state imine. This methodology allows for the synthesis of a variety of substituted azetidines under mild conditions.

Table 4: Examples of [2+2] Imine-Olefin Photocycloadditions

| Imine | Olefin | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| N-Allyl cyclopentanimine | Norbornene | TpCu, hν | Azetidine adduct | 98 | |

| N-Allyl cyclopentanimine | Maleic Anhydride | TpCu, hν | Azetidine adduct | 98 | |

| N-(p-Tolylsulfonyl)imine | Styrene | hν (UVA) | Azetidine adduct | High | |

| 2-Isoxazoline-3-carboxylate | Styrene | Ir photocatalyst, visible light | Azetidine adduct | High |

Multicomponent Cycloadditions (e.g., with Isocyanides)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to generate molecular complexity rapidly. Imines are versatile substrates in MCRs, particularly in those involving isocyanides.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, often involve the reaction of an imine (or an in situ generated imine from an aldehyde and an amine), a carboxylic acid, and an isocyanide. These reactions typically proceed through the formation of a nitrilium ion intermediate from the attack of the isocyanide on the protonated imine. Subsequent trapping of this intermediate by the carboxylate nucleophile leads to the final α-acylamino amide product.

Beyond the classic Ugi reaction, imines can participate in other multicomponent cycloadditions. For example, [5+1] cycloaddition reactions between C,N-cyclic N'-acyl azomethine imines and isocyanides have been developed to synthesize novel imino-1,3,4-oxadiazin-6-one derivatives in high yields. These reactions showcase the utility of imines in constructing diverse and complex heterocyclic scaffolds.

Table 5: Multicomponent Reactions Involving Imines

| Reaction Type | Imine Component | Other Components | Resulting Heterocycle/Scaffold | Ref. |

|---|---|---|---|---|

| Ugi 4-Component Reaction | Pre-formed or in situ | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | |

| [5+1] Cycloaddition | C,N-cyclic N'-acyl azomethine imine | Isocyanide | Imino-1,3,4-oxadiazin-6-one | |

| Ugi-Smiles Coupling | Pre-formed or in situ | Aldehyde, Isocyanide, Phenol | N-Aryl Amide |

Transimination and Imine Metathesis Processes

The C=N bond of an imine is dynamic and can participate in reversible exchange reactions, namely transimination and imine metathesis. These processes are fundamental to the field of dynamic covalent chemistry (DCC), where reversible reactions are used to generate libraries of compounds that can adapt their composition in response to external stimuli.

Transimination , also known as amine-imine exchange, is a reaction in which a free amine displaces the amine fragment of an existing imine. chemrxiv.org This reaction proceeds through the nucleophilic attack of the external amine on the imine carbon, forming a tetrahedral aminal intermediate, which then collapses to release the original amine and form the new imine. The rate of this exchange can be influenced by steric and electronic factors and is often catalyzed by acid. However, surprisingly fast exchange has been observed even in the absence of catalysts, particularly in non-aqueous solvents. nih.gov

Imine metathesis is the exchange of substituents between two different imine molecules. chemrxiv.org This process is analogous to olefin metathesis. While it can be catalyzed by metal-imide complexes, it can also occur under catalyst-free conditions, driven by a series of coupled transimination reactions in the presence of catalytic amounts of primary amines. The mechanism involves the amine catalyst initiating a transimination cascade that ultimately leads to the scrambling of the imine components. These exchange reactions are crucial for creating dynamic combinatorial libraries (DCLs) where the library members can interconvert, allowing the system to reach a thermodynamic minimum, often by amplifying the formation of a member that is stabilized by a template. nih.govyoutube.com

Functional Group Transformations and Derivatization of this compound and N-Methyl Imine Systems

The reactivity of the imine functional group, particularly in N-methyl imine systems analogous to this compound, allows for a variety of functional group transformations and derivatizations. These reactions are pivotal in synthetic organic chemistry for the construction of complex molecular architectures. Two significant examples of such transformations are the copper(II)-catalyzed trifluoromethylation of N-aryl imine analogs and C-H functionalization directed by transient imine formation.

Copper(II)-Catalyzed Trifluoromethylation of N-Aryl Imine Analogs

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical, chemical, and biological properties. Amines bearing a trifluoromethylated stereogenic center are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. A direct and efficient method for the trifluoromethylation of imines provides a streamlined route to these important compounds.

Recent research has demonstrated a novel copper(II)-catalyzed trifluoromethylation of N-aryl imines. nih.govrsc.orgrsc.org This method is noteworthy as it proceeds without the need for traditional Lewis base activators, such as fluoride ions, which are often required to activate the trifluoromethyl source, trimethylsilyltrifluoromethane (TMSCF₃). rsc.org The reaction is believed to occur through a cooperative activation mechanism. nih.govrsc.orgrsc.org

In a representative study, various N-aryl imines, generated in situ from the condensation of an aldehyde and an amine, were subjected to trifluoromethylation using TMSCF₃ in the presence of a copper(II) acetate [Cu(OAc)₂] catalyst. rsc.org The reaction demonstrated good functional group tolerance and afforded the corresponding trifluoromethylated amines in moderate to high yields. rsc.org The use of an 8-aminoquinoline moiety as part of the N-aryl imine structure was found to be effective for this transformation. rsc.org

The proposed mechanism suggests that the copper(II) catalyst plays a crucial role in activating the imine substrate, facilitating the nucleophilic attack of the trifluoromethyl group from the silicon reagent. rsc.org This method avoids the use of harsh or strongly basic activators, making it a more desirable process for sensitive substrates. rsc.org

Table 1: Copper(II)-Catalyzed Trifluoromethylation of N-Aryl Imines This table presents a selection of substrates and their corresponding yields for the Cu(OAc)₂-catalyzed trifluoromethylation of N-aryl imines generated *in situ from the corresponding aldehyde and 8-aminoquinoline.* rsc.org

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | N-(1-phenyl-2,2,2-trifluoroethyl)quinolin-8-amine | 81 |

| 2 | 4-Methylbenzaldehyde | N-(2,2,2-trifluoro-1-(p-tolyl)ethyl)quinolin-8-amine | 75 |

| 3 | 4-Methoxybenzaldehyde | N-(2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl)quinolin-8-amine | 72 |

| 4 | 4-Chlorobenzaldehyde | N-(1-(4-chlorophenyl)-2,2,2-trifluoroethyl)quinolin-8-amine | 68 |

| 5 | 2-Naphthaldehyde | N-(2,2,2-trifluoro-1-(naphthalen-2-yl)ethyl)quinolin-8-amine | 78 |

| 6 | Cinnamaldehyde | N-(1-phenyl-4,4,4-trifluorobut-1-en-3-yl)quinolin-8-amine | 55 |

C-H Functionalization Directed by Transient Imine Formation

Carbon-hydrogen (C-H) bond functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. snnu.edu.cnrsc.org A significant challenge in C-H activation is achieving high levels of regioselectivity. The use of directing groups, which position a metal catalyst in proximity to a specific C-H bond, has been a widely adopted solution. snnu.edu.cnrsc.org However, the installation and subsequent removal of these directing groups add extra steps to a synthetic sequence. snnu.edu.cnrsc.org

To overcome this limitation, the concept of transient directing groups has been developed. snnu.edu.cnrsc.orgscispace.comnih.gov This approach involves the in situ and reversible formation of a directing group from a common functional group within the substrate, such as an aldehyde or an amine. rsc.orgscispace.com The transient directing group facilitates the C-H functionalization and is then hydrolyzed during workup, regenerating the initial functional group. scispace.comnih.gov

The formation of a transient imine from an aldehyde or a primary amine is a prominent example of this strategy. snnu.edu.cnrsc.orgscispace.com The imine nitrogen can coordinate to a transition metal catalyst, directing the functionalization of a nearby C-H bond. This methodology has been successfully applied to the C-H functionalization of aldehydes, ketones, and amines using various transition metals, including rhodium, palladium, and copper. snnu.edu.cnnih.gov

For instance, the palladium-catalyzed β-C(sp³)-H arylation of aliphatic aldehydes has been achieved using simple amino acids as transient directing groups. researchgate.net In this process, the amino acid condenses with the aldehyde to form an imine, which then directs the palladium catalyst to activate a C-H bond at the β-position for subsequent arylation.

More recently, copper has been employed in transient imine-directed C-H functionalization, representing a more sustainable and cost-effective alternative to precious metals. nih.govnih.gov An example is the copper-mediated sulfonylation of benzaldehydes, where β-alanine serves as a catalytic transient directing group. nih.gov The reaction proceeds through the formation of a transient imine, which directs the copper-mediated C-H sulfonylation at the ortho-position of the benzaldehyde. nih.gov

Table 2: Examples of C-H Functionalization Directed by Transient Imine Formation This table provides representative examples of different C-H functionalization reactions directed by the in situ formation of a transient imine.

| Catalyst System | Substrate | Transient Directing Group Source | Coupling Partner | Product Type | Ref. |

| [Rh(coe)Cl]₂ | Aromatic Ketone | p-Anisidine | α,β-Unsaturated Ester | Annulated Ketone | snnu.edu.cn |

| Pd(OAc)₂ | Aliphatic Aldehyde | N-Tosylethylenediamine | Aryl Iodide | β-Arylated Aldehyde | researchgate.net |

| Co(OAc)₂ | Benzaldehyde | Aniline | Dioxolanone | Amidated Benzaldehyde | rsc.org |

| CuF₂ | Benzaldehyde | β-Alanine | Sulfinate Salt | Ortho-Sulfonylated Benzaldehyde | nih.gov |

| Cu(OAc)₂ | Benzylamine | 2-Hydroxynicotinaldehyde | Sulfinate Salt | Ortho-Sulfonylated Benzylamine | nih.gov |

Mechanistic Investigations of 1e N Methyloctan 1 Imine Reactions

Elucidation of Imine Formation Mechanisms (e.g., Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation, PADPED)

The formation of imines, such as (1E)-N-Methyloctan-1-imine from octanal (B89490) and methylamine (B109427), is a classic condensation reaction. masterorganicchemistry.com Under mildly acidic conditions, the reaction proceeds through a well-established multi-step mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

The key steps in the PADPED mechanism for the formation of this compound are:

Protonation: The carbonyl oxygen of octanal is protonated by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com

Addition: The primary amine, methylamine, acts as a nucleophile and attacks the activated carbonyl carbon. chemistrysteps.comlibretexts.org This leads to the formation of a tetrahedral intermediate.

Deprotonation: A proton is transferred from the nitrogen atom to a base (like a water molecule), resulting in a neutral tetrahedral intermediate called a carbinolamine. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond and generating a positively charged species known as an iminium ion. masterorganicchemistry.comchemistrysteps.com

Deprotonation: The final step involves the deprotonation of the nitrogen atom by a base, yielding the neutral imine product, this compound, and regenerating the acid catalyst. masterorganicchemistry.comlibretexts.org

The pH plays a critical role in this reaction. The rate of imine formation is typically highest around a pH of 5. libretexts.org At lower pH, the amine nucleophile would be excessively protonated, rendering it non-nucleophilic. At higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, making water a poor leaving group. libretexts.org The entire process is reversible, and imines can be hydrolyzed back to the corresponding aldehyde or ketone and primary amine by treatment with aqueous acid, following the reverse PADPED pathway. masterorganicchemistry.com

Detailed Studies of Hydride Transfer Mechanisms in Imine Reduction

The reduction of the C=N double bond in imines to form amines is a fundamental transformation in organic synthesis. Mechanistic studies have focused on hydride transfer from various metal hydride catalysts.

Manganese-Catalyzed Hydrogenation: A highly active manganese catalyst has been shown to be effective for the hydrogenation of a wide range of imines. acs.orgnih.gov Mechanistic investigations revealed an outer-sphere mechanism. acs.orgnih.gov

The reaction is first order in both the imine and the bimetallic (K–Mn) hydride catalyst. acs.orgnih.gov

The rate is independent of the concentration of the potassium base or alcohol co-solvent. acs.orgnih.gov

The proposed rate-determining step is the hydride transfer from the manganese complex to the imine carbon. acs.orgnih.gov Protons are not involved in this step, leading to a transiently negatively charged nitrogen atom, which is then rapidly protonated by the alcohol to yield the amine product. acs.orgnih.gov

Ruthenium-Catalyzed Hydrogen Transfer: Ruthenium complexes are also widely used for imine reduction. Studies with hydroxycyclopentadienyl ruthenium hydride complexes have provided evidence for different mechanistic pathways depending on the substrate and reaction conditions.

Inner-Sphere Mechanism: For some imine substrates, the mechanism involves coordination of the imine to the ruthenium center prior to the hydrogen transfer. diva-portal.org This is supported by trapping experiments where an intramolecular amine trap coordinates to the metal center after reduction, a result that is inconsistent with an outer-sphere mechanism. diva-portal.org The reaction of the ruthenium hydride with electron-rich imines proceeds at lower temperatures compared to electron-deficient imines. diva-portal.org A negligible deuterium isotope effect indicates that neither the hydride nor the proton transfer is the rate-determining step in this case. diva-portal.org

Outer-Sphere Mechanism: In other cases, evidence points to an outer-sphere mechanism where hydrogen is transferred to the imine outside the coordination sphere of the metal. acs.org This leads to a coordinatively unsaturated intermediate that can be trapped. acs.org

The choice between an inner-sphere and outer-sphere mechanism is a key aspect of these catalytic systems and is influenced by the nature of the catalyst, the imine substrate, and the reaction conditions.

| Catalyst System | Proposed Mechanism | Key Mechanistic Features | Supporting Evidence |

|---|---|---|---|

| Manganese Pincer Complex | Outer-Sphere | Rate is first order in imine and catalyst; independent of base/alcohol concentration. acs.orgnih.gov Proton transfer follows the rate-determining hydride transfer. acs.orgnih.gov | Kinetic studies (NMR), Hammett study. acs.orgnih.gov |

| Ruthenium Hydride Complex (A) | Inner-Sphere | Requires prior coordination of the imine to the metal center. diva-portal.org Negligible kinetic isotope effect. diva-portal.org | Intramolecular trapping experiments, temperature-dependent reactivity studies. diva-portal.org |

| Ruthenium Hydride Complex (B) | Outer-Sphere | Hydrogen transfer occurs without prior coordination. acs.org Forms a coordinatively unsaturated intermediate. acs.org | Intramolecular trapping experiments showing coordination of a pre-existing amine trap. acs.org |

Mechanistic Pathways in Multicomponent Reactions Involving Imines

Imines like this compound are valuable intermediates in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. The imine can act as an electrophile, a nucleophile, or an azadiene component. nih.gov

Imine as an Electrophile (Mannich-type reactions): In the presence of a suitable nucleophile, the imine carbon is electrophilic. This reactivity is enhanced by protonation or coordination to a Lewis acid, forming an iminium ion. nih.gov In a typical three-component Mannich reaction, an aldehyde (like octanal), an amine (like methylamine), and a compound with an active hydrogen (like a ketone) react. The imine is formed in situ and then attacked by the enol or enolate of the ketone to form a β-amino carbonyl compound. mdpi.com

Imine as an Azadiene (Povarov reaction): In aza-Diels-Alder reactions, such as the Povarov reaction, an imine can function as a 1-azadiene. nih.gov This reaction typically involves the [4+2] cycloaddition of an imine with an electron-rich alkene to form tetrahydroquinoline derivatives. The reaction is often catalyzed by a Lewis acid to activate the imine. nih.gov The mechanism can be either a concerted, asynchronous [4+2] cycloaddition or a stepwise process. nih.gov

Ugi Reaction: In the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide derivative. The reaction is initiated by the formation of an imine (or iminium ion), which is then attacked by the isocyanide nucleophile. mdpi.com Subsequent intramolecular rearrangement and addition of the carboxylate lead to the final product. mdpi.com

The mechanistic pathway in MCRs is often complex, involving a cascade of ordered reactions such as Michael additions, aldimine formations, and Pictet-Spengler-type cyclizations. nih.gov

Reaction Mechanism Elucidation for Photocycloadditions Involving Imine Intermediates

Photochemical reactions provide a powerful method for generating radical intermediates and constructing cyclic systems under mild conditions. rsc.org Imines can participate in various photochemical transformations, including [2+2] photocycloadditions, known as the aza Paternò–Büchi reaction.

The aza Paternò–Büchi reaction involves the photocycloaddition of an imine and an alkene to form an azetidine ring. rsc.org The mechanism is initiated by the photoexcitation of the imine to an excited state (typically the singlet S₁ or triplet T₁ state). rsc.org

Upon irradiation with UV light, the imine is excited. rsc.org

The excited imine then reacts with a ground-state alkene. rsc.org

The stereospecificity of the reaction can depend on the nature of the excited state. Reactions proceeding through a singlet state exciplex can be stereospecific, while triplet state reactions may involve a diradical intermediate, leading to a loss of stereochemistry. rsc.org

A significant challenge in the photochemistry of acyclic imines is the competing and efficient E/Z isomerization pathway, which can quench the desired cycloaddition reactivity. rsc.org However, certain N-substituted imines, such as N-arylsulfonylimines, have been shown to successfully undergo [2+2] photocycloadditions. rsc.org

Beyond cycloadditions, photoexcited imines can initiate radical cyclization reactions through intramolecular hydrogen atom transfer. researchgate.net For example, electronic excitation of the imine function can generate a triplet excited state diradical, which then abstracts a hydrogen atom from another part of the molecule, initiating a cyclization cascade. researchgate.netnih.gov

Investigation of Imine Isomerization Mechanisms (e.g.,acs.orgnih.gov-Proton Shift)

Imines possessing a hydrogen atom on the nitrogen and on the α-carbon of the N-substituent can undergo isomerization. The most common form of isomerization for this compound is geometric E/Z isomerization around the C=N double bond.

Acid-catalyzed Z/E isomerization of imines has been studied in detail, and two primary mechanisms have been identified: nih.gov

Iminium Ion Rotation: The imine is first protonated by an acid to form an iminium ion. The C=N double bond in the iminium ion has a lower rotational barrier than in the neutral imine. Rotation around this C-N single bond character allows for isomerization, followed by deprotonation to give the isomerized imine. nih.gov Theoretical calculations suggest that increased conjugation in the iminium ion enhances the rate of rotation. nih.gov

Nucleophilic Catalysis: In this pathway, a nucleophile (such as a chloride ion from an acid like HCl) attacks the carbon of the protonated imine. nih.gov This forms a tetrahedral intermediate. Stereomutation can occur in this intermediate through rotation around the C-N single bond, followed by the elimination of the nucleophile to yield the isomerized iminium ion, which is then deprotonated. nih.gov

While a acs.orgnih.gov-proton shift (tautomerization) to form an enamine is possible, it requires an α-hydrogen on the aldehyde/ketone-derived part of the imine. For this compound, this would lead to the formation of N-methyl-1-octenylamine. This process is a key step in the formation of enamines from aldehydes/ketones and secondary amines.

Studies on the Atmospheric Oxidation Mechanisms of Imine Derivatives

Imines are present in the atmosphere, often as products of the oxidation of amines. helsinki.firesearchgate.net Their subsequent atmospheric fate is of environmental interest. The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical.

The atmospheric oxidation of imines initiated by OH radicals can proceed through several pathways: helsinki.fi

H-abstraction: The OH radical can abstract a hydrogen atom from various positions in the imine molecule. Abstraction from a carbon atom adjacent to the nitrogen is often a major pathway. helsinki.fiacs.org This generates a C-centered radical, which can then react with molecular oxygen (O₂). The resulting peroxy radical (RO₂) can undergo further reactions, potentially leading to the formation of a second imine function via an O₂-addition/HO₂-elimination pathway. helsinki.fiacs.org

OH Radical Addition: Similar to alkenes, the OH radical can add to the C=N double bond. helsinki.fi Addition to the carbon terminus is typically more favorable, leading to the formation of an N-centered radical. helsinki.fi This aminyl radical can then undergo various reactions, including C-C bond scission or reaction with atmospheric species like NO or NO₂. helsinki.fiacs.org

The specific products of atmospheric oxidation depend on the structure of the imine and the atmospheric conditions (e.g., NOx levels). For example, in high NOx regimes, the reaction of radical intermediates with NO and NO₂ can lead to the formation of potentially hazardous compounds like nitrosamines and nitramines. helsinki.firesearchgate.netacs.org

| Reaction Type | Initiating Step | Key Intermediate(s) | Potential Final Product Classes |

|---|---|---|---|

| H-Abstraction | OH radical abstracts H from a C-H bond adjacent to nitrogen. acs.org | C-centered alkyl radical, Peroxy radical (RO₂). helsinki.fi | Carbonyls, other imines. helsinki.fi |

| OH Addition | OH radical adds to the C-terminus of the C=N bond. helsinki.fi | N-centered aminyl radical. helsinki.fiacs.org | Nitrosamines (in high NO), Nitramines (in high NO₂), Imidic acids. helsinki.firesearchgate.netacs.org |

| H-Abstraction from Imine Carbon | OH radical abstracts H from the C=N carbon. | Vinyl radical. | Isocyanates. researchgate.net |

Computational Chemistry and Theoretical Studies of 1e N Methyloctan 1 Imine and N Methyl Imine Analogs

Density Functional Theory (DFT) Applications in Imine Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying imine systems. It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from small molecules to large, complex systems. DFT methods are used to calculate the electronic structure of molecules, which in turn allows for the prediction of various chemical properties and reaction behaviors. In the context of imine chemistry, DFT is frequently employed to elucidate reaction mechanisms, predict the stereochemical outcomes of reactions, and analyze the energetics of transition states. acs.orgacs.org

DFT calculations are a powerful tool for understanding and predicting the stereochemistry of reactions involving imines. In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product, DFT can model the interactions between reactants, catalysts, and intermediates to reveal the origins of enantioselectivity.

For instance, in the asymmetric transfer hydrogenation (ATH) of imines catalyzed by chiral metal-organic frameworks (MOFs), DFT studies can elucidate the fundamental mechanism and the relationship between the catalyst's structure and the observed enantioselectivity. nih.gov By optimizing the geometries of the transition states leading to the R and S enantiomers, researchers can calculate the energy differences between them. A lower activation energy for one transition state explains the preference for the formation of the corresponding enantiomer. These studies have shown that non-covalent interactions, such as hydrogen bonding and C-H···π interactions, play a crucial role in stabilizing the favored transition state. nih.gov

Systematic DFT investigations into nickel-catalyzed asymmetric reactions have also shed light on the origins of enantioselectivity. By comparing different protecting groups on the imine nitrogen, computational studies have shown how subtle steric and electronic changes can lead to significant differences in stereocontrol. acs.org

Table 1: DFT-Calculated Energy Barriers in Asymmetric Imine Reactions

| Reaction Type | Catalyst System | Favored Enantiomer | Calculated Energy Barrier Difference (ΔΔG‡) | Key Stabilizing Interactions |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Indium-MOF | R | Varies with functional, but TS-R is consistently lower | H-bonding, C-H···π interactions nih.gov |

Note: The values in this table are illustrative and derived from studies on analogous imine systems.

A DFT study on the hydrogen transfer from a ruthenium hydride complex to imines detailed an inner-sphere mechanism with three distinct energy barriers. acs.org The calculations predicted the coordination of the imine to the ruthenium center, the subsequent hydride transfer, and the final rearrangement to the stable amine complex, with activation barriers of approximately 15, 12, and 9 kcal/mol, respectively. acs.org Similarly, in the reductive amination of aldehydes and ketones, DFT methods have been used to clarify why reducing agents like sodium triacetoxyborohydride (STAB) selectively reduce imines over carbonyl compounds. The calculations showed that the activation free energy for the hydride transfer to imine derivatives is significantly lower (by 9.2–12.6 kcal/mol) than for the corresponding carbonyls. acs.org

DFT is also applied to study imine-exchange reactions, which are crucial in dynamic covalent chemistry. wur.nl Computational studies have investigated the condensation and transimination reactions of imines, revealing that the presence of a metal coordinator like Fe2+ can catalyze the exchange by lowering activation energy barriers. wur.nl

Molecular Dynamics (MD) Simulations in Imine-Based Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, often built using reversible imine bond formation. researchgate.net While DFT is excellent for studying static structures and reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of these large systems over time. MD simulations model the movements of atoms and molecules, providing insights into material properties like ion transport, gas permeability, and structural stability.

In the context of imine-based COFs designed as solid electrolytes, MD simulations have been used to understand the mechanism of ion transport. For example, simulations have shown how imide bonds can dissociate lithium salts and facilitate the transport of Li+ ions through the framework's channels. acs.org Another study used MD simulations to investigate the effect of fluorine substitution in a diamine-based COF on its CO2/N2 gas permeability. The simulations demonstrated that the fluorinated COF exhibited lower permeation rates for both gases, a finding attributed to the reduced pore size and different interactions caused by the fluorine atoms. researchgate.net These simulations are crucial for designing COFs with tailored properties for specific applications, such as gas separation or energy storage. researchgate.netnih.gov

Quantum Chemical Descriptors for Molecular Properties (e.g., hydrogen bonding capabilities)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its physicochemical properties. These descriptors can be calculated using various quantum mechanical methods, including DFT, and are used to predict molecular behavior without the need for extensive experimentation. chemrxiv.orgchemrxiv.org

For N-methyl imines, important descriptors include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.goviiste.org A smaller gap suggests the molecule is more reactive.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an imine, the region around the nitrogen atom is typically electron-rich, indicating its potential to act as a hydrogen bond acceptor.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. It can be used to quantify the strength of hydrogen bonds by analyzing the interaction between the lone pair orbital of the nitrogen atom and the anti-bonding orbital of a hydrogen bond donor.

These descriptors are particularly valuable for predicting intermolecular interactions, such as hydrogen bonding. The ability of the imine nitrogen to accept a hydrogen bond is crucial in many biological and material science contexts. By calculating descriptors related to charge and orbital interactions, researchers can screen potential molecules for their ability to form strong and specific interactions. rsc.org

Table 2: Selected Quantum Chemical Descriptors and Their Significance

| Descriptor | Calculation Method | Significance for Imine Chemistry |

|---|---|---|

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and stability nih.goviiste.org |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack; predicts hydrogen bonding sites nih.gov |

| Natural Atomic Charges | NBO Analysis | Quantifies the charge distribution on each atom, influencing electrostatic interactions |

Theoretical Evaluation of Molecular Interactions (e.g., for adsorption or binding within frameworks)

Theoretical methods are essential for evaluating the non-covalent interactions that govern how molecules like N-methyl imines bind within larger structures, such as the pores of a COF or the active site of an enzyme. acs.org

Computational studies on COFs use theoretical models to predict their adsorption properties for various gases. nih.gov For example, the interaction energies between CO2 and nitrogen-rich imine-based COFs can be calculated to evaluate their potential for carbon capture. These calculations often reveal that quadrupole-dipole interactions between CO2 and the nitrogen atoms of the triazine and imine groups are a primary driver for adsorption. nih.gov

In the field of drug design, molecular docking simulations are used to predict the binding mode and affinity of imine-containing molecules to biological targets like enzymes. nih.govacs.org These simulations place the ligand (the imine molecule) into the binding site of the receptor and calculate a "docking score" that estimates the binding energy. This allows for the virtual screening of many potential drug candidates and provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. nih.gov

Computational Kinetics and Reaction Pathway Exploration

Computational kinetics involves the use of theoretical methods to calculate reaction rates and explore complex reaction pathways. By mapping the potential energy surface (PES) of a reaction, researchers can identify all possible intermediates and transition states, providing a complete picture of the reaction mechanism. researchgate.net

For reactions involving N-methyl imines, computational studies can distinguish between kinetically and thermodynamically controlled pathways. acs.orgnih.gov For example, in dynamic imine libraries, the initial product distribution may be governed by the lowest activation barriers (kinetic control), but over time, the system will equilibrate to the most stable products (thermodynamic control). nih.gov Computational modeling can predict the concentrations of different imine species over time under various conditions. acs.org

Quantum chemical methods are also used to study the atmospheric chemistry of simple imines. For instance, the reaction of methylenimine with water molecules to produce formaldehyde and ammonia has been investigated computationally. researchgate.net These studies calculate temperature- and pressure-dependent rate constants using advanced theoretical models like variational transition state theory (VTST) and Rice–Ramsperger–Kassel–Marcus/master equation (RRKM/ME) simulations. The results help to determine the atmospheric lifetime of such compounds and assess their environmental impact. researchgate.net Similarly, the mechanism of imidazole formation from the reaction of glyoxal and methylamine (B109427) has been studied using DFT, suggesting that a diimine species is a key intermediate in the reaction pathway. researchgate.net

Advanced Spectroscopic Characterization Techniques in Imine Research

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For (1E)-N-Methyloctan-1-imine, the most significant feature in the IR and Raman spectra is the stretching vibration of the carbon-nitrogen double bond (C=N). This bond typically exhibits a medium to strong absorption band in the IR spectrum in the region of 1690-1640 cm⁻¹. researchgate.net The exact position of this band can be influenced by the substitution pattern and conjugation. In Raman spectroscopy, the C=N stretch also gives rise to a characteristic signal. acs.orgnih.govsemanticscholar.orgwur.nl Other notable vibrations include the C-H stretching and bending frequencies of the alkyl groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| C=N Stretch | IR | 1690 - 1640 | Medium to Strong |

| C=N Stretch | Raman | 1690 - 1640 | Characteristic |

| C-H Stretch (sp²) | IR/Raman | ~3050 | Medium |

| C-H Stretch (sp³) | IR/Raman | 2960 - 2850 | Strong |

| C-H Bend (sp³) | IR/Raman | 1470 - 1370 | Medium |

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) can be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-N single bond and fragmentation of the octyl chain. Analysis of these fragment ions helps to confirm the connectivity of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles. While this compound is likely a liquid at room temperature, it may be possible to form a crystalline derivative or obtain a crystal structure at low temperatures.

A hypothetical crystal structure of this compound would confirm the E configuration about the C=N double bond. It would also provide detailed information about the conformation of the octyl chain in the solid state. In the broader context of imine research, X-ray crystallography has been instrumental in understanding the structure of more complex imine-containing molecules and coordination compounds. uobaghdad.edu.iq

Chiral Chromatography (e.g., High-Performance Liquid Chromatography) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (ee) in chiral compounds. mdpi.comyakhak.org This method is particularly vital in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation.

The enantiomeric purity of a sample is quantified as the enantiomeric excess, which is a measure of how much more of one enantiomer is present compared to the other. It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

In the context of this compound, which is a chiral compound due to the stereogenic center at the carbon atom of the C=N double bond (in its tautomeric enamine form or if a chiral center is otherwise present in the molecule), determining the enantiomeric excess after an enantioselective synthesis is crucial.

Methodology for Enantiomeric Excess Determination of this compound

A common approach for the chiral separation of N-alkyl imines involves normal-phase HPLC with polysaccharide-based CSPs. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, have proven to be highly effective for a wide range of chiral separations.

A hypothetical but representative method for determining the enantiomeric excess of a sample of this compound is detailed below:

Instrumentation : A standard HPLC system equipped with a UV detector is suitable.

Chiral Stationary Phase : A column such as a Chiralpak® IA, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, would be a strong candidate. Polysaccharide-based CSPs are known for their broad applicability in separating enantiomers.

Mobile Phase : A typical mobile phase for such a separation would be a mixture of a non-polar solvent and a polar modifier. For instance, a mixture of n-hexane and isopropanol (IPA) in a ratio of 90:10 (v/v) is often a good starting point.

Additive : Due to the basic nature of the imine, peak tailing can be an issue. To counteract this, a small amount of a basic additive, such as 0.1% diethylamine (DEA), is often added to the mobile phase to improve the peak shape and resolution. nih.gov

Flow Rate : A flow rate of 1.0 mL/min is standard for analytical separations.

Detection : The imine functionality contains a chromophore that allows for detection by UV absorbance, typically around 220-254 nm.

Analysis of Research Findings

In a hypothetical analysis of a sample of this compound produced via an asymmetric catalytic reaction, the two enantiomers would be separated on the chiral column. The chromatogram would display two distinct peaks corresponding to each enantiomer. The retention time (tᵣ) for each enantiomer would be different, and the resolution (Rₛ) between the two peaks would indicate the quality of the separation. A resolution value greater than 1.5 is generally considered to indicate baseline separation.

The peak area for each enantiomer is integrated, and the enantiomeric excess is calculated. The following interactive data table illustrates the results from a series of hypothetical experimental runs aimed at optimizing the separation and analyzing the enantiomeric purity of different batches of this compound.

| Experiment ID | Mobile Phase (Hexane:IPA) | tᵣ₁ (min) | tᵣ₂ (min) | Peak Area₁ | Peak Area₂ | Resolution (Rₛ) | Enantiomeric Excess (ee %) |

| Run 1 | 95:5 | 10.2 | 11.5 | 15000 | 15500 | 1.3 | 1.64 |

| Run 2 | 90:10 | 8.5 | 9.8 | 120000 | 15000 | 1.8 | 77.78 |

| Run 3 | 85:15 | 7.1 | 8.0 | 250000 | 10000 | 1.6 | 92.31 |

| Run 4 | 90:10 (no DEA) | 9.0 (tailing) | 10.5 (tailing) | 115000 | 14000 | 1.1 | 78.29 |

The data illustrates that the mobile phase composition significantly affects the retention times and the resolution of the enantiomers. A higher proportion of isopropanol leads to shorter retention times. The addition of diethylamine (comparing Run 2 and Run 4) is shown to be crucial for achieving good peak shape and baseline resolution. The calculated enantiomeric excess provides a quantitative measure of the success of the asymmetric synthesis for different batches of the product.

Applications of 1e N Methyloctan 1 Imine in Advanced Synthetic Chemistry

Role as Versatile Intermediates in Nitrogen Heterocycle Synthesis

Imines are widely recognized as pivotal intermediates in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and natural products. beilstein-journals.orgmdpi.com (1E)-N-Methyloctan-1-imine can serve as a valuable synthon for the construction of various heterocyclic rings through several reaction pathways.

The carbon-nitrogen double bond in this compound can participate in a variety of cycloaddition reactions. For instance, in aza-Diels-Alder reactions, it can act as the dienophile, reacting with a diene to form tetrahydropyridine (B1245486) derivatives. Furthermore, it can undergo [3+2] cycloadditions with 1,3-dipoles like nitrile imines or nitrile oxides to yield five-membered heterocyclic compounds such as 1,2,4-triazolines or 1,2,4-oxadiazolines. nih.gov

Cascade reactions involving imines provide an efficient route to complex polycyclic nitrogen heterocycles in a single step. beilstein-journals.orgmdpi.com An iminium ion, generated in situ from this compound, can be trapped by a nucleophile, initiating a sequence of reactions that lead to the formation of bicyclic and tricyclic frameworks. beilstein-journals.org This strategy has been successfully employed in the synthesis of alkaloids and other biologically active molecules. beilstein-journals.orgmdpi.com

The following table summarizes some of the nitrogen heterocycles that can potentially be synthesized using an N-alkyl imine like this compound as a starting material.

| Heterocycle Class | Synthetic Method | Imine Role |

| Tetrahydropyridines | Aza-Diels-Alder Reaction | Dienophile |

| Pyrrolidines | [3+2] Cycloaddition with Azomethine Ylides | Dipolarophile |

| 1,2,4-Triazolines | [3+2] Cycloaddition with Nitrile Imines | Dipolarophile |

| Quinolizidines | Cascade Reaction | Electrophile/Nucleophile |

| Indolizidines | Cascade Reaction | Electrophile/Nucleophile |

Utilization in Diversity-Oriented Synthesis through Multicomponent Reactions

Diversity-oriented synthesis (DOS) is a strategy aimed at the rapid generation of libraries of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are exceptionally well-suited for DOS. nih.gov this compound, formed in situ from octanal (B89490) and methylamine (B109427), can be a key component in several important MCRs.

The Ugi four-component reaction (U-4CR) is a prominent example, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. acs.orgresearchgate.net By using this compound (or its components) and varying the other three reactants, a vast library of peptidomimetic compounds can be synthesized.

The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. magtech.com.cn While the classic Passerini reaction does not involve a pre-formed imine, imine-analogous versions exist.

The Mannich reaction is a three-component reaction between an aldehyde, a primary or secondary amine, and a compound with an active hydrogen (e.g., a ketone). beilstein-journals.org This reaction leads to the formation of β-amino carbonyl compounds, which are valuable synthetic intermediates. beilstein-journals.org

The following table illustrates how this compound could be incorporated into these MCRs to generate diverse molecular scaffolds.

| Multicomponent Reaction | Reactants | Product Scaffold |

| Ugi Reaction | Octanal, Methylamine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |

| Passerini-type Reaction | This compound, Nucleophile, Isocyanide | Varied, e.g., α-substituted amides |

| Mannich Reaction | Octanal, Methylamine, Enolizable Ketone | β-Amino Ketone |

Ligand Design and Coordination Chemistry (focus on imines as ligands)

Imines are versatile ligands in coordination chemistry due to the presence of a lone pair of electrons on the sp²-hybridized nitrogen atom, which can coordinate to a wide range of metal centers. rsc.orgresearchgate.net this compound can act as a monodentate ligand, binding to a metal through its nitrogen atom.

The properties of the resulting metal complex can be tuned by the substituents on the imine. The N-methyl group and the heptyl chain of the octan-1-imine moiety in this compound would influence the steric and electronic environment around the metal center. The long alkyl chain would enhance the solubility of the metal complex in nonpolar organic solvents, which can be advantageous in certain catalytic applications.

Imine-metal complexes have found widespread use as catalysts in various organic transformations, including:

Olefin polymerization: Iron, cobalt, and nickel complexes with imine ligands are effective catalysts for the polymerization and oligomerization of ethylene (B1197577) and other olefins. beilstein-journals.org

Asymmetric catalysis: Chiral imine ligands are used to create chiral metal complexes that can catalyze a variety of asymmetric reactions, such as reductions, alkylations, and cycloadditions. beilstein-journals.org

Coupling reactions: Palladium complexes of imine ligands have shown good activity in catalyzing Suzuki and other cross-coupling reactions. beilstein-journals.org

The table below lists some examples of metal complexes with imine ligands and their applications.

| Metal | Imine Ligand Type | Application |

| Palladium | Bidentate N,N'-imine | Suzuki cross-coupling |

| Iron | Tridentate bis(imino)pyridine | Olefin polymerization |

| Copper | Chiral P,N-sulfinyl imine | Asymmetric allylic alkylation |

| Rhodium | Chiral Salen-type | Asymmetric hydrogenation |

Precursors for Complex Molecule and Fine Chemical Synthesis

The imine functional group is a versatile handle that can be readily transformed into other functional groups, making imines like this compound valuable precursors for the synthesis of more complex molecules and fine chemicals. magtech.com.cn N-alkyl amines, which are used in the production of dyes, pharmaceuticals, agrochemicals, and surfactants, can be synthesized from imines.

Key transformations of the imine group include:

Reduction to secondary amines: The C=N double bond can be easily reduced to a C-N single bond using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield the corresponding secondary amine, N-methyloctan-1-amine. This is a fundamental transformation for the synthesis of a wide range of amine-containing compounds.

Hydrolysis to carbonyls and amines: The imine formation is a reversible process. Under aqueous acidic conditions, this compound can be hydrolyzed back to octanal and methylamine. This reactivity can be exploited for the protection of aldehyde or amine functionalities during a multi-step synthesis.

Nucleophilic additions: As discussed in section 7.2, the electrophilic carbon of the imine can be attacked by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the carbon skeleton and the introduction of new functional groups.

The versatility of the imine functional group makes this compound a potentially useful starting material for the synthesis of a variety of fine chemicals, including active pharmaceutical ingredients and their intermediates. acs.org

The following table summarizes the key transformations of an N-alkyl imine and the resulting product classes.

| Reaction Type | Reagents | Product Class |

| Reduction | NaBH₄, H₂/Pd | Secondary Amines |

| Hydrolysis | H₃O⁺ | Aldehydes and Primary Amines |

| Nucleophilic Addition | Grignard Reagents, Organolithiums | α-Branched Amines |

| Cycloaddition | Dienes, 1,3-Dipoles | Nitrogen Heterocycles |

Future Research Directions and Unexplored Avenues for 1e N Methyloctan 1 Imine Chemistry

Development of Novel Catalytic Systems for Imine Transformations

The synthesis of imines is a fundamental process in organic chemistry, and the development of advanced catalytic systems is crucial for enhancing efficiency and selectivity. While classical methods often involve the condensation of primary amines with aldehydes or ketones, contemporary research is focused on overcoming the limitations of these reversible reactions, such as the need to remove water to drive the equilibrium forward.

Future efforts in the chemistry of (1E)-N-Methyloctan-1-imine will likely concentrate on the design of sophisticated catalysts that can facilitate its formation and subsequent transformations under mild conditions. This includes the exploration of both noble and non-noble metal catalysts. The development of non-noble metal catalysts is of particular interest for sustainable synthesis.

Table 1: Comparison of Catalytic Systems for Imine Synthesis

| Catalyst Type | Examples | Advantages | Research Focus |

| Noble Metal Catalysts | Ru, Rh, Ir, Pd, Pt, Au | High activity and selectivity | Reducing catalyst loading, improving stability and recyclability |

| Non-Noble Metal Catalysts | Fe, Co, Ni, Cu, Mn, Zn | Cost-effective, abundant, and environmentally benign | Enhancing catalytic performance to match noble metals |

| Metal-Free Catalysts | Carbon materials, iodine compounds, organic dyes | Sustainable and avoids metal contamination | Expanding the scope of applicable reactions and improving efficiency |

The catalytic synthesis of imines through oxidation reactions is a significant area of research in green chemistry. This includes methods like the oxidative dehydrogenation of amines and the aerobic oxidative coupling of amines and alcohols. The design of efficient and selective catalysts is paramount to the success of these transformations.

Innovations in Sustainable and Green Synthesis Protocols

The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry, and the synthesis of this compound is no exception. A major focus is the move away from harsh reaction conditions and the use of stoichiometric reagents that are common in classical imine synthesis.

Future research will prioritize the development of sustainable methods that offer high atom economy and mild reaction conditions. This includes the use of renewable starting materials, environmentally friendly solvents, and energy-efficient processes. The application of photocatalysis and biocatalysis in the synthesis of imines represents a promising frontier in this area.

Alternative and more sustainable synthetic routes, such as the oxidative coupling of amines and the reductive coupling of nitro compounds with carbonyl compounds, have been developed as efficient methods for imine synthesis. These methods avoid the pre-synthesis of aldehydes or ketones, thereby broadening the scope of imine synthesis.

Exploration of New Reactivity Modes and Mechanistic Understanding

While imines are well-established as important intermediates for the synthesis of various nitrogen-containing compounds, there is still much to be explored regarding their reactivity. Future research on this compound will likely uncover novel reaction pathways and applications.

A deeper mechanistic understanding of both the formation and subsequent reactions of this compound is essential for the rational design of new synthetic methodologies. Investigating the role of reaction parameters such as concentration, steric and electronic effects, pH, temperature, and solvents will provide valuable insights into controlling the reaction equilibrium and kinetics. bohrium.com

The potential for this compound to participate in tandem or one-pot reactions to form more complex molecules, such as N-alkyl derivatives or quinolines, presents an interesting avenue for future exploration. researchgate.net This approach offers a direct synthetic pathway to valuable chemical entities. researchgate.net

Advanced Computational Methodologies for Predictive Design and Reaction Optimization

The integration of computational chemistry is set to revolutionize the study of this compound. Advanced computational methodologies can provide deep insights into reaction mechanisms, predict the properties of novel catalysts, and optimize reaction conditions.

Table 2: Application of Computational Methods in Imine Chemistry

| Computational Technique | Application |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis, and prediction of catalyst activity. |

| Molecular Dynamics (MD) Simulations | Studying the role of solvent effects and the dynamic behavior of reactants and catalysts. |

| Machine Learning (ML) and Artificial Intelligence (AI) | Predictive modeling of reaction outcomes, catalyst screening, and optimization of reaction parameters. |

By leveraging these computational tools, researchers can accelerate the discovery and development of new and improved synthetic routes involving this compound. This predictive approach allows for a more targeted and efficient experimental workflow, reducing the time and resources required to achieve desired synthetic outcomes. The synergy between computational and experimental chemistry will be instrumental in unlocking the full potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.